Boiling Point Difference vs. 2-Bromo-4-chloro-6-fluorophenol
5-Bromo-3-chloro-2-fluorophenol exhibits a significantly higher predicted boiling point than its regioisomer, 2-bromo-4-chloro-6-fluorophenol. This difference in volatility can be critical during synthesis and purification, affecting distillation conditions and compound recovery. The 5-bromo isomer has a predicted boiling point of 240.8±35.0 °C at 760 Torr , while the 2-bromo isomer is predicted to boil at a much lower 205.3±35.0 °C . The quantified difference of approximately 35.5 °C is a substantial differential for process chemistry decisions .
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 240.8 ± 35.0 °C |
| Comparator Or Baseline | 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) |
| Quantified Difference | ~35.5 °C higher |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software V11.02 for the target; prediction method not specified for comparator. |
Why This Matters
A higher boiling point can offer a wider thermal window for reaction optimization and may simplify post-reaction workup by reducing co-evaporation with common organic solvents, a key consideration for scale-up chemists.
